molecular formula C14H19ClN2O2 B3055936 tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate CAS No. 679392-25-7

tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate

Cat. No.: B3055936
CAS No.: 679392-25-7
M. Wt: 282.76 g/mol
InChI Key: IRSVDPRIUKSVFH-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate is a bicyclic heterocyclic compound featuring a seven-membered azepine ring fused with a pyridine moiety. The tert-butyl carbamate group at the 9-position serves as a common protecting group for amines, enhancing stability during synthetic processes. This article compares its structural, synthetic, and physicochemical attributes with similar compounds, leveraging data from peer-reviewed publications, patents, and biochemical reports.

Properties

IUPAC Name

tert-butyl 2-chloro-5,6,7,8-tetrahydropyrido[2,3-b]azepine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-9-5-4-6-10-7-8-11(15)16-12(10)17/h7-8H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSVDPRIUKSVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC2=C1N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439016
Record name tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679392-25-7
Record name 9H-Pyrido[2,3-b]azepine-9-carboxylic acid, 2-chloro-5,6,7,8-tetrahydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679392-25-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable azepine precursor, followed by chlorination and esterification to introduce the tert-butyl ester group .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Pharmaceutical Development: The compound serves as a scaffold for designing new pharmaceutical agents, particularly those targeting neurological and cardiovascular diseases. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.
  • Neuropharmacology: Research indicates that derivatives of pyridoazepines exhibit potential neuroprotective effects, making them candidates for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

2. Organic Synthesis

  • Intermediate in Synthesis: tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure facilitates various chemical transformations, including oxidation and substitution reactions.
  • Building Block for Complex Structures: The compound can be utilized to synthesize other bioactive molecules through multi-step synthetic routes.

3. Biological Studies

  • Investigating Biological Activity: Studies have shown that this compound interacts with specific molecular targets in biological systems, influencing enzyme activity and receptor interactions. This makes it valuable for exploring the mechanisms underlying various biological processes.

Case Studies

  • Neuroprotective Effects:
    • A study demonstrated that derivatives of this compound exhibited protective effects against oxidative stress-induced neuronal damage in vitro. The mechanism involved the modulation of antioxidant enzyme activity.
  • Cardiovascular Applications:
    • Research highlighted its potential in treating hypertension by acting on vascular smooth muscle cells, leading to vasodilation through calcium channel modulation.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Tetrahydro-γ-Carboline Family

describes 2-substituted tetrahydro-γ-carbolines (e.g., 8c–8e ), which share the tert-butyl carbamate group but differ in ring systems and substituents. Key distinctions include:

  • Ring System : The target compound’s pyrido[2,3-b]azepine core features a seven-membered azepine ring, whereas analogs like 8e (tert-butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate) possess a six-membered indole ring fused with pyridine . The larger azepine ring may confer greater conformational flexibility and altered solubility.
  • Substituent Effects: Chloro-substituted analogs (e.g., 8e) exhibit higher melting points (185–186°C) compared to bromo- (8d, 177–178°C) or methoxy-substituted (8c, 170–171°C) derivatives .

Spirocyclic Derivatives with Tert-Butyl Carbamate

highlights tert-butyl 2’-chloro-6’-oxo-2,3,5,6-tetrahydro-6’H-spiro[pyran-4,9’-pyrazino[1’,2’:1,5]pyrrolo[2,3-d]pyrimidine]-7’(8’H)-carboxylate, a spirocyclic compound with a tert-butyl carbamate group . While structurally distinct, the shared use of tert-butyl as a protecting group underscores its role in stabilizing intermediates during multi-step syntheses. However, the spiro architecture introduces steric complexity absent in the target compound, likely affecting both synthetic accessibility and pharmacophore interactions.

Bioactive Pyridoindole Derivatives

reports a pyrido[2,3-b]indole derivative (CHEMBL552211 ) with a sulfonamide substituent, exhibiting poor binding to the prostacyclin receptor (Ki ≈ 76,000 nM) . Although the target compound’s bioactivity remains uncharacterized, structural parallels suggest that:

  • The pyrido[2,3-b]azepine system may offer improved binding kinetics compared to pyridoindoles due to reduced ring strain.
  • The chloro substituent’s electron-withdrawing nature could modulate electronic density at the nitrogen center, altering interactions with biological targets.

Data Tables

Table 1. Physicochemical Properties of Selected Analogues

Compound Name Ring System Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR)
tert-Butyl 6-chloro-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8e) Pyrido[4,3-b]indole Cl 185–186 87 IR: 1680 cm⁻¹ (C=O); NMR: δ 1.49 (s, 9H)
tert-Butyl 8-bromo-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate (8d) Pyrido[4,3-b]indole Br 177–178 82 IR: 1675 cm⁻¹ (C=O); NMR: δ 1.48 (s, 9H)
CHEMBL552211 Pyrido[2,3-b]indole Sulfonamide N/A N/A Ki: ~76,000 nM (PTGIR binding)

Biological Activity

tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate (CAS No. 679392-25-7) is a heterocyclic compound featuring a pyridoazepine core structure. Its unique molecular configuration allows for various biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications.

  • Molecular Formula : C14H19ClN2O2
  • Molecular Weight : 282.77 g/mol
  • Structure : The compound contains a pyridine ring fused to an azepine structure with a carboxylate ester group.

Synthesis

The synthesis of this compound typically involves:

  • Cyclization of appropriate precursors.
  • Chlorination to introduce the chlorine atom.
  • Esterification to form the tert-butyl ester.

These steps often require controlled conditions to optimize yield and purity, utilizing techniques such as chromatography for purification .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in neurological pathways. Research indicates that it may act as an inhibitor of certain enzymes or receptors, modulating their activity and potentially influencing various physiological processes .

1. Neuroprotective Effects

Studies suggest that compounds with similar structures exhibit neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. The mechanism may involve the inhibition of neuroinflammation and modulation of neurotransmitter systems .

2. Anticancer Potential

Research indicates that pyridoazepine derivatives can inhibit cyclin-dependent kinases (Cdks), which are critical in cell cycle regulation and cancer progression. The ability of this compound to inhibit tubulin polymerization also suggests potential anticancer activity .

Case Studies and Research Findings

StudyFindings
Study on NeuroprotectionShowed that similar compounds can reduce oxidative stress in neuronal cells, indicating potential protective effects against neurodegeneration .
Anticancer ActivityDemonstrated that derivatives inhibit Cdk activity leading to reduced proliferation of cancer cells .
Inhibition of Tubulin PolymerizationFound that related compounds significantly affect microtubule dynamics, crucial for cancer cell division .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate
Reactant of Route 2
tert-Butyl 2-chloro-7,8-dihydro-5H-pyrido[2,3-b]azepine-9(6H)-carboxylate

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